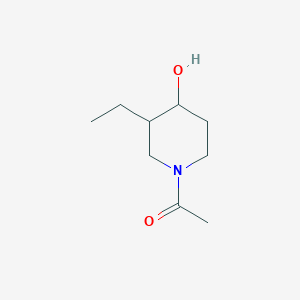

1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one

CAS No.: 1602284-75-2

Cat. No.: VC3424431

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1602284-75-2 |

|---|---|

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 1-(3-ethyl-4-hydroxypiperidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C9H17NO2/c1-3-8-6-10(7(2)11)5-4-9(8)12/h8-9,12H,3-6H2,1-2H3 |

| Standard InChI Key | JPZZKKRSCWMHDO-UHFFFAOYSA-N |

| SMILES | CCC1CN(CCC1O)C(=O)C |

| Canonical SMILES | CCC1CN(CCC1O)C(=O)C |

Introduction

Fundamental Chemical Identity

Basic Identification Parameters

1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one is a piperidine derivative characterized by an ethyl substituent at the 3-position and a hydroxyl group at the 4-position of the piperidine ring, with an acetyl group attached to the nitrogen atom. This compound is registered in chemical databases with specific identification parameters that distinguish it from other related compounds. The compound has been indexed in PubChem with identification number 114509922, indicating its recognition in standard chemical databases .

The compound was first added to the PubChem database on January 29, 2016, with the most recent modification to its entry occurring on April 5, 2025 . This relatively recent documentation suggests ongoing interest in this compound within the scientific community. The Chemical Abstracts Service (CAS) has assigned the registry number 1602284-75-2 to this compound, providing a unique identifier that distinguishes it from other chemicals in the literature and regulatory contexts .

Nomenclature and Classification

In chemical literature, this compound may be referred to by several synonyms, including "1-(3-ethyl-4-hydroxypiperidin-1-yl)ethanone," which follows the standard IUPAC naming conventions . Additional catalog identifiers such as "AKOS026707617" and "F1907-2250" have been associated with this compound in various chemical databases, facilitating cross-referencing across different research platforms .

As a piperidine derivative, this compound belongs to a broader class of heterocyclic compounds that have demonstrated significant importance in medicinal chemistry and pharmaceutical development. Piperidine-containing structures are prevalent in numerous pharmaceutical agents due to their favorable pharmacokinetic properties and ability to interact with various biological targets.

Structural Characteristics

Molecular Composition and Configuration

1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one has a molecular formula of C₉H₁₇NO₂, indicating a composition of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . This molecular composition results in a calculated molecular weight of 171.24 g/mol, positioning it within the range of small-molecule compounds typically considered for pharmaceutical applications .

The structural backbone of this compound consists of a piperidine ring with specific functional group substitutions: an ethyl group at the 3-position, a hydroxyl group at the 4-position, and an acetyl group (ethanone) attached to the nitrogen atom at position 1. This particular arrangement of functional groups contributes to its unique chemical properties and potential biological interactions .

Representation and Identifiers

For computational and database purposes, the compound can be represented using various chemical notations. Its InChI (International Chemical Identifier) is InChI=1S/C9H17NO2/c1-3-8-6-10(7(2)11)5-4-9(8)12/h8-9,12H,3-6H2,1-2H3, which provides a standardized method for encoding the chemical structure in a textual format . The corresponding InChIKey, JPZZKKRSCWMHDO-UHFFFAOYSA-N, serves as a condensed digital representation that facilitates rapid structure searches in chemical databases .

The SMILES notation for this compound, CCC1CN(CCC1O)C(=O)C, offers an alternative linear representation of its chemical structure that is widely used in computational chemistry and cheminformatics applications . These standardized notations are essential for ensuring accurate identification and consistent representation across different chemical databases and research platforms.

Physical and Chemical Properties

Computed Physicochemical Parameters

Analysis of the physicochemical properties of 1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one reveals several important characteristics that influence its behavior in biological systems and chemical reactions. The computed XLogP3-AA value of 0.4 indicates a slight lipophilic tendency, suggesting moderate membrane permeability while maintaining reasonable aqueous solubility . This balanced lipophilicity profile is often advantageous for pharmaceutical compounds, potentially contributing to favorable absorption and distribution properties.

Table 1: Key Physicochemical Properties of 1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 171.24 g/mol | Falls within drug-like compound range |

| XLogP3-AA | 0.4 | Moderate lipophilicity, balanced properties |

| Hydrogen Bond Donors | 1 | Contributes to solubility and target interactions |

| Hydrogen Bond Acceptors | 2 | Enhances potential for biological recognition |

| Rotatable Bonds | 1 | Limited conformational flexibility |

Structural Comparison with Related Compounds

When comparing 1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one to structurally related compounds, notable similarities and differences emerge. For instance, 2-Cyclohexyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one shares the core 4-hydroxypiperidin-1-yl-ethanone structure but differs in the substitution pattern, featuring a cyclohexyl group rather than an ethyl group. This structural variation likely impacts the three-dimensional conformation and lipophilicity of the compounds, potentially resulting in different biological activities.

Another related compound, 2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one, exhibits similarity in containing a hydroxypiperidin-1-yl-ethanone core structure but differs in the position of the hydroxyl group (3-position versus 4-position) and the presence of a longer 2-ethylhexan-1-one group instead of the simpler ethan-1-one group. These structural differences likely contribute to distinct physicochemical properties and potential biological interactions.

Synthesis and Production Methods

Purification and Characterization

Following synthesis, purification of 1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one would typically involve chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate the target compound from reaction byproducts and unreacted starting materials. Characterization would involve a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, to confirm the structural identity and purity of the synthesized compound.

Analytical Considerations

Identification and Characterization Methods

For analytical purposes, 1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one can be identified and characterized using various instrumental techniques. Nuclear magnetic resonance (NMR) spectroscopy would be particularly valuable for confirming the structural arrangement of atoms and substituents, with characteristic signals expected for the ethyl group, the acetyl methyl group, and the protons within the piperidine ring structure.

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural features of this compound. High-resolution mass spectrometry could confirm the molecular formula C₉H₁₇NO₂ through accurate mass determination . Infrared spectroscopy would detect characteristic absorption bands for the carbonyl group (approximately 1630-1650 cm⁻¹) and the hydroxyl group (3200-3400 cm⁻¹), further confirming the presence of these functional groups.

Chromatographic Analysis

For separation and quantification purposes, chromatographic techniques such as HPLC or gas chromatography could be employed. Given the presence of both polar (hydroxyl, carbonyl) and non-polar (ethyl) groups in the molecule, reversed-phase HPLC with appropriate mobile phase composition would likely provide effective separation from potential impurities or structurally related compounds. UV detection at wavelengths corresponding to the carbonyl chromophore (approximately 210-220 nm) would enable quantitative analysis.

Future Research Directions

Synthetic Methodology Development

Further research into efficient and stereoselective synthetic routes for 1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one could advance its accessibility for research and potential applications. Exploration of green chemistry approaches, such as catalyst-free reactions, solvent-free conditions, or biocatalytic methods, could enhance the sustainability of its production. Development of one-pot, multi-component synthetic strategies could streamline production by reducing the number of isolation and purification steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume